molecular formula C19H22Cl2N2O3 B2770476 Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-39-7

Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2770476
CAS RN: 295344-39-7
M. Wt: 397.3
InChI Key: AGRPSXWHMDRNFP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dichlorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with two chlorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic region, while the dichlorophenyl group is also planar. The cycloheptyl group, a seven-membered carbon ring, would provide some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the electron-donating cycloheptyl group. The compound might undergo substitution reactions at the dichlorophenyl group or the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the dichlorophenyl group is polar and may influence the compound’s solubility in various solvents .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,3,4-tetrahydropyrimidines have demonstrated significant inhibition on bacterial and fungal growth, showcasing their potential as antimicrobial agents (Akbari et al., 2008).

Anticonvulsant Properties

Structural analogs, specifically enaminones, have been studied for their anticonvulsant properties. The crystal structures of these compounds reveal details about the hydrogen bonding and molecular conformation that could contribute to their biological activity, suggesting potential research applications in the development of anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Chemical Behavior

Research has also focused on the synthesis of related compounds and their subsequent chemical behavior, including transformations and reactions that yield new heterocyclic structures. These studies contribute to the broader understanding of chemical reactivity and the potential for creating novel compounds with specific desired properties (Shutalev et al., 2008).

Biological Evaluation

Further studies have synthesized new pyrimidine derivatives and evaluated them for various biological activities, including cytotoxic and antimicrobial effects. Such research underscores the importance of structural modifications in enhancing biological activity and opens avenues for the development of therapeutic agents (Fathalla et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without more information about its intended use or biological activity. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target .

properties

IUPAC Name

cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3/c1-11-16(18(24)26-13-6-4-2-3-5-7-13)17(23-19(25)22-11)12-8-9-14(20)15(21)10-12/h8-10,13,17H,2-7H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRPSXWHMDRNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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